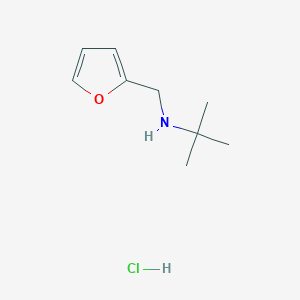

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

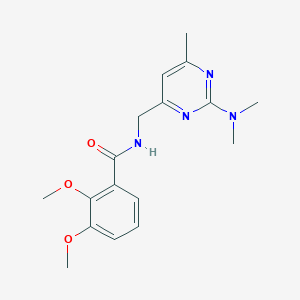

Vue d'ensemble

Description

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride, also known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of amphetamine and has been found to exhibit significant effects on the central nervous system. In

Applications De Recherche Scientifique

Trace Analysis in Urine

- Selective Extraction Techniques : N-methyl-1-phenyl-2-propanamine, a related compound, was studied for its trace amounts in urine samples using molecular-imprinted polymer-based sorbents. This research demonstrates the potential for sensitive detection methods in forensic and clinical toxicology (Bykov et al., 2017).

Chemical Synthesis and Analysis

- Curtius Reaction Application : Methyl (diethoxyphosphorylmethyl)furoates, chemically related to N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride, were used to study the Curtius reaction, showcasing the compound's role in synthetic organic chemistry (Pevzner, 2011).

- Synthesis of Derivatives : The synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives was researched, demonstrating the compound's utility in the creation of new chemical entities (Jing, 2010).

Molecular and Crystal Structures

- Structural Analysis : The molecular and crystal structures of N-(furylmethyl)propan-2-aminium salts were examined, providing insights into the compound's physical and chemical properties (Kvyatkovskaya et al., 2017).

Pyrolysis Studies

- Pyrolysis Products Analysis : In a study on 2-ethylfuran pyrolysis, 2-furylmethyl was identified as a key product, suggesting the relevance of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride in understanding pyrolysis processes (Song et al., 2021).

Catalysis and Green Chemistry

- Boric Acid-Catalyzed Synthesis : N-(2-furylmethyl)cinnamamides were synthesized in a green chemistry context, using boric acid as a catalyst. This highlights the compound's application in environmentally friendly chemical processes (Barajas et al., 2008).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-9(2,3)10-7-8-5-4-6-11-8;/h4-6,10H,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPKRWQWAANFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2475210.png)

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)